Endothelin 2 (human)

Description

Discovery and Context within the Endothelin Peptide Family

The endothelin (ET) peptide family was first discovered in 1988 by Masashi Yanagisawa and colleagues, who identified ET-1 as a potent vasoconstrictor derived from endothelial cells nih.govnih.govendothelins.comcdnsciencepub.com. This initial discovery was followed by the identification of two additional human isoforms, ET-2 and ET-3, which are encoded by separate genes nih.govwikipedia.orgbiochemia-medica.com. The endothelin family comprises three primary 21-amino acid peptides: ET-1, ET-2, and ET-3 cdnsciencepub.comnih.gov. ET-2 differs from ET-1 by only two amino acids, while ET-3 exhibits a greater structural divergence with six amino acid differences nih.govnih.govunil.chpnas.org. A fourth peptide, vasoactive intestinal contractor (VIC), is recognized as the murine analogue of human ET-2 ahajournals.orgrndsystems.com.

The biosynthesis of all endothelin peptides follows a similar pathway, beginning with the transcription of their respective genes (EDN1, EDN2, EDN3) into preproendothelin (B1168534) precursors nih.govbiochemia-medica.comrndsystems.combioscientifica.comnih.govcore.ac.uk. These precursors are then proteolytically cleaved to yield "big endothelins," which are subsequently processed by endothelin-converting enzymes (ECEs) into the mature, biologically active 21-amino acid peptides nih.govrndsystems.combioscientifica.comnih.gov. While the conversion of Big ET-2 by ECEs may be less efficient compared to Big ET-1, this pathway underscores the intricate regulation of endothelin peptide activity nih.gov.

Table 1: Key Features of Endothelin Isoforms

| Feature | Endothelin-1 (ET-1) | Endothelin-2 (ET-2) | Endothelin-3 (ET-3) |

| Amino Acid Diff. | (Reference) | 2 amino acids different from ET-1 | 6 amino acids different from ET-1 |

| Gene Locus | Chromosome 6 (Human) biochemia-medica.comunil.ch | Chromosome 1 (Human) wikipedia.orgbiochemia-medica.comunil.ch | Chromosome 20 (Human) biochemia-medica.comunil.ch |

| Primary Source | Vascular endothelial cells, smooth muscle cells | Intestine, kidney, reproductive organs, epithelium | Primarily brain (CNS) biochemia-medica.com |

| Receptor Affinity | High affinity for ETA, similar affinity for ETB | Similar affinity to ET-1 for ETA and ETB | Low affinity for ETA, similar affinity for ETB |

Distinctive Characteristics and Emerging Significance of Endothelin 2 as a Peptide Isoform

Despite its structural similarity to ET-1, ET-2 exhibits distinct characteristics and is increasingly recognized for its unique roles.

Distinctive Characteristics:

Receptor Binding and Affinity: ET-2 shares the same affinity as ET-1 for both the Endothelin A (ETA) and Endothelin B (ETB) receptors nih.govbiochemia-medica.comnih.govunil.chnih.govrpsg.org.ukphysiology.orgcam.ac.uk. Both ETA and ETB are G-protein coupled receptors that mediate various cellular responses nih.govrpsg.org.ukcam.ac.ukahajournals.orgnih.gov. ETA receptors are predominantly found on vascular smooth muscle cells, mediating vasoconstriction and cell proliferation, while ETB receptors, located on endothelial cells, typically induce vasodilation through nitric oxide release nih.govrpsg.org.ukcam.ac.ukahajournals.orgnih.gov. However, some studies suggest potential differences in receptor affinity in specific tissues, with ET-2 showing higher affinity for ET receptors in the rat cerebral cortex compared to ET-1 nih.gov.

Expression and Abundance: While ET-1 is considered the predominant and most widely expressed isoform, ET-2 exhibits notable expression in specific tissues. In human ovaries, ET-2 expression levels are higher than those of ET-1 nih.gov. ET-2 is mainly produced in the kidney, placenta, uterus, heart, central nervous system, and intestine, often by epithelial cells rather than endothelial cells as is common for ET-1 wikipedia.orgoup.com. In human circulation, ET-2 levels are typically low, ranging from 0.3 pg/ml to 3 pg/ml wikipedia.org.

Biological Potency: ET-2 is a potent vasoconstrictor, comparable in potency to ET-1 cdnsciencepub.comnih.govnih.govhellobio.comkobe-u.ac.jp. It also exhibits positive inotropic and chronotropic effects on the myocardium wikipedia.org.

Phenotypic Differences in Knockout Models: Studies involving ET-2 knockout mice reveal a distinct phenotype compared to ET-1 or ET-3 knockouts. ET-2 deficient mice exhibit growth retardation, hypoglycemia, hypothermia, and ketonemia, often leading to early mortality nih.govwikipedia.org. This suggests that ET-2 plays critical physiological roles that are not entirely redundant with other endothelin isoforms.

Emerging Significance:

Ovarian Physiology: ET-2 has emerged as a key regulator of ovarian function, particularly in the process of ovulation. It is proposed to facilitate ovulation by inducing contraction in the myofibroblast cells of the theca layer surrounding the ovarian follicle nih.govnih.govunil.chkobe-u.ac.jp. The higher expression of ET-2 in the ovary compared to ET-1 underscores its specific importance in this context nih.gov.

Cardiovascular System: Beyond its vasoconstrictive properties, ET-2 may hold pathophysiological significance in cardiovascular conditions such as heart failure nih.govnih.govunil.chkobe-u.ac.jp. Research indicates that ET-2 can exert positive chronotropic and proarrhythmic effects, and specific genetic variations in the EDN2 gene have been linked to an increased incidence of atrial fibrillation in patients with hypertrophic cardiomyopathy wikipedia.org.

Cancer Pathogenesis: Increased expression of the endothelin system, including ET-2, has been observed in invasive breast cancer, suggesting a potential role in cancer progression and invasion nih.govnih.govunil.chkobe-u.ac.jp.

Immunology: ET-2 has also been implicated in immunological functions, contributing to its growing recognition as a pleiotropic mediator nih.govnih.govunil.chkobe-u.ac.jp.

Pulmonary Fibrosis: While ET-1 is known to promote pulmonary fibrosis, ET-2, expressed in lung epithelial cells, may play a protective role against its development kobe-u.ac.jp.

Therapeutic Potential: The distinct roles and expression patterns of ET-2 suggest that it may represent a separate therapeutic target, potentially allowing for more specific interventions in diseases where the endothelin system is implicated nih.govnih.gov.

Table 2: Comparative Receptor Affinities of Endothelin Isoforms

| Isoform | ETA Receptor Affinity | ETB Receptor Affinity |

| ET-1 | High | Similar to ET-1 |

| ET-2 | Similar to ET-1 | Similar to ET-1 |

| ET-3 | Low | Similar to ET-1 |

Note: Affinity is generally described in relative terms based on available research. Some studies indicate nuances in these affinities depending on the tissue and experimental conditions.

Properties

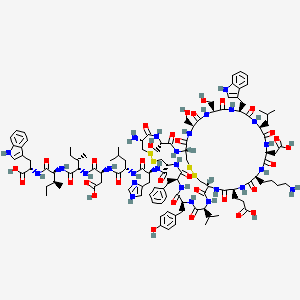

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C115H160N26O32S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2546.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122879-69-0 | |

| Record name | Endothelin 2 human | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Biology and Genetics of Edn2

EDN2 Gene Structure and Genomic Localization in Humans

The human EDN2 gene is located on the p arm of chromosome 1 at position 34.2. wikipedia.org Specifically, its genomic coordinates are from base pair 41,478,775 to 41,484,683. wikipedia.org The gene structure of EDN2 consists of multiple exons and introns, which undergo transcription and subsequent processing to produce the mature messenger RNA (mRNA) that codes for the preproendothelin-2 protein. This precursor protein is then enzymatically cleaved to yield the biologically active 21-amino acid peptide, endothelin 2. uniprot.org

Alternative Splicing and Resulting Transcript Variants of EDN2

Alternative splicing is a post-transcriptional process that allows for the generation of multiple distinct mRNA transcripts, and consequently different protein isoforms, from a single gene. nih.gov The human EDN2 gene undergoes alternative splicing, leading to the production of several transcript variants. nih.gov

Reverse transcriptase-polymerase chain reaction (RT-PCR) studies have identified at least seven alternatively spliced mRNA variants of EDN2 in various human tissues. nih.gov This splicing involves five different exons located in the carboxy-terminal region of the preproET-2 mRNA. nih.gov This region is critical as it contains the sites for the post-transcriptional processing of the precursor protein into the mature EDN2 peptide. nih.gov It has been postulated that the alternative splicing in this region may disrupt or alter the normal processing of preproET-2, potentially leading to the production of different protein products with varied biological activities. nih.gov The existence of these splice variants adds another layer of complexity to the regulation of EDN2 function and suggests that its biological effects may be more diverse than previously understood.

Biosynthesis and Post Translational Processing of Endothelin 2

Preproendothelin-2 and Proendothelin-2 as Precursor Intermediates

The initial product of the EDN2 gene transcription is preproendothelin-2. nih.gov This precursor molecule undergoes processing in the endoplasmic reticulum where its N-terminal signal sequence is cleaved by peptidases, resulting in the formation of proendothelin-2. bioscientifica.com These initial steps are crucial for guiding the subsequent enzymatic modifications that lead to the active peptide.

Enzymatic Cleavage by Endothelin Converting Enzymes (ECEs) and Furin

The conversion of the larger precursor molecules into the mature ET-2 peptide is dependent on the action of specific proteases. Following its formation, proendothelin-2 is transported to the Golgi apparatus. bioscientifica.com Here, it is cleaved by a furin-like proprotein convertase to generate a 38-amino acid intermediate known as big ET-2. nih.govbiologists.comnih.gov

The final and rate-limiting step in the biosynthesis of ET-2 is the conversion of big ET-2 into the active 21-amino acid peptide. nih.gov This is accomplished by the action of endothelin-converting enzymes (ECEs), which are membrane-bound metalloproteases. bioscientifica.combiologists.com ECEs specifically hydrolyze the Trp21-Val22 bond of big ET-2 to release the mature and biologically active ET-2. biochemia-medica.comresearchgate.net

Two main isoforms of endothelin-converting enzyme, ECE-1 and ECE-2, have been identified and are known to process big endothelins. biologists.combiochemia-medica.com While both enzymes can convert big ET-2 to ET-2, they exhibit different characteristics and efficiencies. ECE-1, which exists in several subisoforms (ECE-1a, -1b, -1c, and -1d), is considered the predominant ECE in humans and functions optimally at a neutral pH. biochemia-medica.comnih.gov ECE-2, on the other hand, displays optimal activity at an acidic pH of around 5.5 and is virtually inactive at neutral pH. nih.govelsevierpure.com

Studies have shown that the rate of conversion of big ET-2 by both ECE-1 and ECE-2 is less than 10% of that for big ET-1 in the same assay, suggesting that big ET-2 is a poorer substrate for these enzymes compared to its more studied counterpart. nih.gov This difference in conversion efficiency may contribute to the distinct physiological roles and tissue-specific activities of ET-1 and ET-2. nih.gov

| Enzyme | Optimal pH | Substrate Preference | Notes |

|---|---|---|---|

| ECE-1 | Neutral | Big ET-1 > Big ET-2 | Considered the predominant ECE in humans. biochemia-medica.comnih.gov |

| ECE-2 | Acidic (pH 5.5) | Big ET-1 > Big ET-2 | Virtually inactive at neutral pH. nih.govelsevierpure.com |

Evidence suggests that enzymes other than ECE-1 and ECE-2 may be involved in the maturation of endothelins. The presence of mature ET peptides in mice with double knockout of ECE-1 and ECE-2 genes points to alternative synthetic pathways. nih.gov One such enzyme is chymase, a serine protease found in mast cells, which can cleave big ET-2 to generate an intermediate peptide, ET-2(1-31). nih.gov The subsequent conversion of this intermediate to mature ET-2 is carried out by a yet-to-be-characterized mechanism. nih.gov This alternative pathway may be particularly relevant in pathophysiological conditions involving mast cell activation. nih.gov

Intracellular Trafficking and Secretory Pathways of Endothelin 2

The intracellular transport and secretion of ET-2 follow the general secretory pathway for proteins. After synthesis and initial processing in the endoplasmic reticulum and Golgi apparatus, the endothelin precursors are packaged into secretory vesicles. nih.gov Both ET-2 mRNA and big ET-2 have been detected in the cytoplasm of endothelial cells. nih.gov

Endothelial cells utilize two main secretory pathways: the constitutive pathway and the regulated pathway. nih.gov The constitutive pathway involves the continuous release of substances and is thought to be the primary mechanism for the basal secretion of endothelins, contributing to the maintenance of normal physiological tone. nih.gov The regulated pathway, on the other hand, involves the storage of substances in secretory granules and their release in response to specific stimuli. nih.gov This pathway may be involved in the rapid, high-concentration release of endothelins in response to vascular injury. nih.gov While much of the research on endothelin trafficking has focused on ET-1, it is presumed that ET-2 follows similar intracellular routes.

Immunohistochemical studies of stably expressed ECE-2 subisoforms have shown their localization to intracellular compartments rather than the cell surface. nih.gov This suggests that the conversion of big ET-2 to ET-2 by ECE-2 likely occurs within these intracellular compartments before secretion. nih.gov

Endothelin Receptor Interactions and Downstream Signaling Cascades

Endothelin Receptor Type A (ET_A) Binding and Activation by Endothelin 2

The Endothelin Receptor Type A (ET_A) exhibits a high affinity for both Endothelin 1 (EDN1) and Endothelin 2 (EDN2), showing a greater affinity for these two isoforms than for Endothelin 3 (EDN3). nih.govnih.gov This selective binding preference is a key determinant of the physiological functions mediated by the ET_A receptor. In various tissues, the activation of ET_A by ET-2 is primarily associated with vasoconstriction and cellular proliferation. nih.gov For instance, in the ovary, ET-2-induced contraction is facilitated through the ET_A receptor, a crucial mechanical step for ovulation. publish.csiro.au Studies using specific antagonists have demonstrated that blocking ET_A, but not ET_B, prevents the contractile response of ovarian tissue to ET-2. nih.govpublish.csiro.au The signaling cascade initiated by ET-2 binding to ET_A is complex, involving the activation of multiple downstream pathways.

Endothelin Receptor Type B (ET_B) Binding and Activation by Endothelin 2

In contrast to the selectivity of ET_A, the Endothelin Receptor Type B (ET_B) binds to all three endothelin isoforms (EDN1, EDN2, and EDN3) with equally high affinity. nih.govnih.gov The activation of ET_B by ET-2 can lead to varied and sometimes opposing physiological effects compared to ET_A activation. nih.gov Notably, in the vasculature, ET_B receptors located on endothelial cells mediate vasodilation, primarily through the release of nitric oxide and prostacyclin. nih.gov However, ET_B receptors on smooth muscle cells can contribute to vasoconstriction. nih.gov ET-2 binding to ET_B has also been implicated in other cellular processes, such as inflammation and tumor progression. nih.govnih.gov The specific cellular response to ET-2 via ET_B activation is context-dependent, varying with the cell type and the physiological state. wikipedia.org

G-Protein Coupled Receptor Signaling Pathways Activated by Endothelin 2

As a G-protein coupled receptor ligand, Endothelin 2 initiates intracellular signaling by activating heterotrimeric G proteins. wikipedia.orgnih.gov The specific G proteins coupled to ET_A and ET_B receptors determine the subsequent downstream signaling cascades. Both ET_A and ET_B receptors can couple to various G proteins, including Gα_q, Gα_s, and Gα_i/o, leading to the activation of distinct effector enzymes and the generation of second messengers. frontiersin.org

A primary signaling pathway activated by ET-2, particularly through the ET_A receptor, is the Gα_q pathway. nih.gov Activation of Gα_q leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. nih.govdntb.gov.ua This calcium mobilization is a critical event in many ET-2-mediated responses, including smooth muscle contraction. wikipedia.org Furthermore, ET-2 stimulation can also activate Phospholipase D (PLD), contributing to the sustained production of signaling molecules. nih.gov

While less predominant than Gα_q coupling, there is evidence for ET receptor coupling to Gα_s, leading to the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP). frontiersin.orgmdpi.com The Gα_s pathway is typically associated with cellular responses such as relaxation in smooth muscle cells. nih.gov However, the role of ET-2-induced cAMP accumulation can be cell-type specific and may contribute to the diverse array of endothelin-mediated effects. mdpi.comnih.gov For instance, in certain contexts, ET_B receptor activation can lead to an increase in intracellular cAMP levels. researchgate.net

A significant downstream consequence of both ET_A and ET_B receptor activation by ET-2 is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade. physiology.orgaacrjournals.org This pathway is crucial for regulating cell proliferation, differentiation, and survival. nih.gov Endothelins can activate several MAPK subfamilies, including the extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. embopress.orgnih.gov The activation of the MAPK pathway by ET-2 has been implicated in both physiological processes, such as ovarian function, and pathological conditions, including cancer. nih.gov For example, in breast tumor cells, ET-2 acting via ET_B can activate the MAPK signaling pathway in macrophages, promoting tumor growth. nih.gov

Receptor Cross-talk and Differential Cellular Responses Mediated by ET_A and ET_B

The ultimate cellular response to Endothelin 2 is not simply the sum of individual receptor actions but is also influenced by the complex interplay and cross-talk between ET_A and ET_B receptors. nih.gov This interaction can occur at multiple levels, including the formation of receptor heterodimers and the integration of downstream signaling pathways. The differential expression and localization of ET_A and ET_B receptors on various cell types within a tissue further contribute to the nuanced and often opposing physiological outcomes. nih.govnih.gov For example, in the renal vasculature, both ET_A and ET_B receptors on smooth muscle cells contribute to vasoconstriction, while endothelial ET_B receptors promote vasodilation, creating a finely tuned regulatory system. nih.gov This receptor cross-talk allows for a high degree of specificity and control in the biological actions of Endothelin 2.

Physiological Functions of Endothelin 2 in Organ Systems Non Clinical Contexts

Endothelin 2 in Cardiovascular System Regulation (Experimental Models)

Role in Vascular Homeostasis

Endothelin-2 is recognized for its role in maintaining vascular tone through vasoconstriction wikipedia.orgnih.govwikipedia.orgprospecbio.comahajournals.org. It is produced in vascular endothelial cells within various organs, including the kidney, placenta, uterus, heart, central nervous system, and intestine, and is present in human blood at levels ranging from 0.3 pg/ml to 3 pg/ml wikipedia.org. ET-2 is as potent a vasoconstrictor as ET-1 nih.gov. Genetic studies have linked specific polymorphisms in the EDN2 gene to essential hypertension, while other research suggests associations between rare ET-2 polymorphisms and lower diastolic blood pressures wikipedia.orgnih.gov. Although ET-1 is considered the predominant isoform in cardiovascular regulation, ET-2's potent vasoconstrictive properties imply its contribution to physiological vascular tone nih.govprospecbio.com. Endothelins, in general, are involved in cardiovascular function and electrolyte homeostasis, with ET-1 being strongly associated with vascular dysfunction, hypertension, and atherosclerosis wikipedia.orgprospecbio.comahajournals.org.

Endothelin 2 in Immune System Modulation

Endothelin 2 exhibits significant influence over immune cell behavior, particularly in processes of chemotaxis and inflammation.

Chemotactic Activity Towards Leukocytes (Neutrophils, Macrophages)

ET-2 demonstrates chemotactic activity, attracting key immune cells such as neutrophils and macrophages wikipedia.orgresearchgate.netnih.gov. It is specifically identified as a chemoattractant for macrophages and THP-1 monocytic cells, though not for freshly isolated monocytes nih.gov. The migration of these cells towards ET-2 is mediated via the ETB receptor nih.gov. Research indicates that ET-1, ET-2, and ET-3 can all elicit chemotactic responses in human neutrophils, with ET-1 and ET-2 showing higher relative activities nih.gov. The chemotactic effect of ET-1 on neutrophils is localized to a specific segment of the peptide nih.gov. Beyond attraction, ET-2 also contributes to the activation of macrophages nih.gov.

Table 1: Relative Chemotactic Activity of Endothelin Peptides for Human Neutrophils

| Peptide | Relative Activity (vs. ET-1) | Optimal Concentration |

| ET-1 | 1 | 10-7 M |

| ET-2 | ~1 | 3.3 x 10-8 M |

| ET-3 | Lower | 10-7 M |

Data derived from studies examining the chemotactic response of human neutrophils to endothelins nih.gov.

Involvement in Inflammatory Processes

ET-2 is recognized as an inflammatory factor, playing a role in inflammatory processes ahajournals.orgnih.gov. It is upregulated following the activation of the innate immune response, suggesting its involvement in the body's inflammatory signaling cascades nih.gov. ET-1 is also implicated in inflammation, being released during inflammatory processes and having its production stimulated by inflammatory mediators dovepress.com. Furthermore, ET-2's presence in certain tumors correlates with the distribution of macrophages within hypoxic tumor areas, hinting at its role in modulating the tumor microenvironment and associated inflammation researchgate.netnih.gov.

Endothelin 2 in Neural Development and Central Nervous System Function

Endothelin signaling, including the actions of ET-2, is integral to the development and function of the nervous system.

Contribution to Neural Crest Cell-Derived Tissue Development

Endothelin signaling pathways are crucial for the proper development of tissues derived from neural crest cells (NCCs) nih.govnih.govresearchgate.netscielo.br. These pathways can direct NCCs in their migration, proliferation, differentiation, and maintenance of an undifferentiated state nih.gov. Specifically, the ET-1/ETA system is vital for cranial and cardiac NCC development, while the ET-3/ETB system is essential for posterior NCC development researchgate.net. Dysregulation in these pathways can lead to developmental abnormalities, affecting tissues such as the craniofacial skeleton, cardiac outflow tract, pigmentation, and the enteric nervous system nih.govnih.govresearchgate.net. ET-2 is produced within the central nervous system, contributing to these developmental roles wikipedia.org.

Pathophysiological Contributions of Endothelin 2 Non Clinical and Mechanistic Studies

Endothelin 2 in Oncogenesis and Tumor Biology

The endothelin axis, including ET-2 and its receptors, is increasingly recognized for its role in tumor progression. nih.gov Dysregulation of this system has been observed in various human cancers, where it can influence cell proliferation, apoptosis, invasion, and metastasis. nih.govnih.gov

Regulation of Cancer Cell Proliferation and Apoptosis (In Vitro Studies)

In vitro studies have demonstrated that Endothelin 2 can act as an autocrine survival factor for cancer cells, particularly under hypoxic conditions. In breast carcinoma cells, the binding of ET-2 to its receptor, Endothelin Receptor B (ET-RB), has been shown to protect tumor cells from hypoxia-associated apoptosis. aacrjournals.orgnih.gov This protective effect is a crucial mechanism that allows tumor cells to survive in the stressful, low-oxygen environment of a growing tumor. nih.govwikipedia.org The addition of an ET-RB antagonist, BQ-788, was found to increase hypoxia-associated apoptosis in breast tumor cells, an effect that could be reversed by the addition of ET-2 peptide. nih.govnih.gov

Conversely, silencing ET-2 has been shown to have an anti-cancer effect in human lung adenocarcinoma A549 cells. cdnsciencepub.comkobe-u.ac.jp The downregulation of ET-2 in these cells led to a decrease in cell proliferation and an enhancement of apoptosis. cdnsciencepub.comkobe-u.ac.jp Mechanistically, silencing ET-2 was found to reduce the expression levels of X-linked inhibitor of apoptosis (XIAP) and survivin, two key members of the inhibitor of apoptosis protein (IAP) family. cdnsciencepub.com

| Cell Line | Experimental Condition | Effect of Endothelin 2 | Key Findings |

|---|---|---|---|

| Breast Carcinoma Cells | Hypoxia | Inhibition of Apoptosis | Acts as an autocrine survival factor via ET-RB, protecting cells from hypoxia-associated apoptosis. aacrjournals.orgnih.gov |

| A549 (Lung Adenocarcinoma) | ET-2 Silencing | Enhanced Apoptosis, Reduced Proliferation | Downregulation of XIAP and survivin. cdnsciencepub.com |

Modulation of Tumor Cell Invasion and Metastasis

Endothelin 2 plays a significant role in promoting the invasion and metastatic potential of tumor cells. nih.gov In breast cancer cell lines, ET-2 has been shown to be a chemoattractant, stimulating tumor cell migration. aacrjournals.org This chemotactic effect is not inhibited by hypoxia. aacrjournals.org Furthermore, ET-2 can modulate the invasive capacity of tumor cells, particularly through its interaction with other components of the tumor microenvironment, such as macrophages. aacrjournals.orgwikipedia.org

When breast tumor cells are co-cultured with macrophages and treated with endothelins, there is a marked increase in the production of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. aacrjournals.org These enzymes are crucial for degrading the extracellular matrix, a key step in tumor cell invasion. aacrjournals.org Studies using Matrigel invasion assays have demonstrated that breast cancer cell lines exhibit a dose-dependent chemotactic and invasive response towards ET-2. nih.gov In lung adenocarcinoma cells, silencing ET-2 resulted in reduced cell migration and invasion, further supporting its pro-metastatic role. cdnsciencepub.comkobe-u.ac.jp

| Cell Type/Model | Key Effect of Endothelin 2 | Mechanism |

|---|---|---|

| Breast Carcinoma Cells | Increased Chemotaxis and Invasion | Acts as a chemoattractant; increases MMP-2 and MMP-9 production in the presence of macrophages. aacrjournals.org |

| A549 (Lung Adenocarcinoma) | Promotes Migration and Invasion | Silencing ET-2 reduces migration and invasion capabilities. cdnsciencepub.comkobe-u.ac.jp |

Hypoxia-Induced Endothelin 2 Expression in the Tumor Microenvironment

The tumor microenvironment is often characterized by regions of hypoxia, which can drive tumor progression. wikipedia.org Research has shown that hypoxia is a key regulator of Endothelin 2 expression in cancer cells. bioscientifica.com In vitro studies with human breast tumor cell lines have demonstrated that exposure to hypoxic conditions (0.1% oxygen) leads to an upregulation of ET-2 mRNA. nih.gov This induction of ET-2 expression by hypoxia is dependent on the hypoxia-inducible factor 1 (HIF-1), a key transcription factor in the cellular response to low oxygen. nih.govbioscientifica.com

This hypoxia-induced expression of ET-2 creates a feedback loop that benefits the tumor. The increased ET-2 then acts as a survival factor, protecting the tumor cells from the very hypoxic stress that triggered its production. nih.gov This mechanism may explain the increased invasive potential and poorer prognosis associated with hypoxic tumors compared to well-oxygenated ones. wikipedia.orgnih.gov

Interplay between Endothelin 2 and Macrophages in Tumor Progression

Tumor-associated macrophages (TAMs) are a critical component of the tumor microenvironment and are known to promote tumor growth, angiogenesis, and metastasis. nih.gov Endothelin 2 has been identified as a chemoattractant for macrophages, drawing them into the tumor site. nih.gov This migration is mediated through the ET-RB receptor on the macrophages. nih.gov

Once recruited, macrophages and tumor cells engage in a reciprocal interaction that enhances tumor progression. In the context of breast cancer, when tumor cells and macrophages are co-cultured and treated with endothelins, including ET-2, there is a significant increase in the production of MMP-9 and MMP-2. aacrjournals.org While neither cell type alone significantly increases MMP production in response to endothelins, their interaction in a co-culture system leads to this heightened enzymatic activity, thereby facilitating tumor cell invasion. aacrjournals.org The expression of ET-2 by tumor cells can, therefore, modulate the behavior of macrophages, leading to an accumulation of activated macrophages in hypoxic areas of the tumor. nih.gov

Endothelin 2 in Renal Pathophysiology (Animal Models)

The endothelin system is known to play a crucial role in regulating renal function, and its dysregulation is implicated in various kidney diseases. nih.gov

Experimental Evidence for Glomerulosclerosis Development

Animal models have provided evidence for the involvement of Endothelin 2 in the development of renal pathology. Specifically, studies involving transgenic rats that overexpress the human ET-2 gene have suggested a link between elevated ET-2 levels and the development of glomerulosclerosis. nih.gov Glomerulosclerosis is a condition characterized by the scarring of the glomeruli, the tiny blood vessels in the kidneys that filter waste from the blood. This scarring can lead to a decline in kidney function. Although these transgenic rats were normotensive, the findings point towards a potential role for ET-2 in the pathogenesis of this renal disease. wikipedia.orgnih.gov

Endothelin 2 in Cardiac Pathophysiology (Animal Models)

Endothelin 2 (ET-2) is a potent vasoconstrictor peptide that has been implicated in various cardiovascular diseases. Animal models have been instrumental in elucidating the specific contributions of ET-2 to cardiac pathophysiology, particularly in the context of myocardial fibrosis, vascular remodeling, and cardiac arrhythmias.

Contribution to Myocardial Fibrosis and Vascular Remodeling

Myocardial fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a hallmark of many cardiac diseases and can lead to heart failure. nih.gov The endothelin system, including ET-2, is known to play a role in the development of myocardial fibrosis and vascular remodeling. ahajournals.org

In a mouse model of diabetes mellitus, the knockout of the endothelin-1 (ET-1) gene in endothelial cells abolished the cardiac fibrosis that was observed in diabetic mice with intact ET-1. This suggests a crucial role for endothelins in the development of diabetes-induced cardiac fibrosis. mdpi.com While this study focused on ET-1, the similar functions of endothelin isoforms suggest a potential role for ET-2 as well.

Animal models of pressure overload, such as transverse aortic constriction, have demonstrated that this stress leads to cardiac hypertrophy and fibrosis. nih.gov While direct evidence from ET-2 specific knockout or overexpressing mice in these models is limited in the provided search results, the established role of the endothelin system in cardiac remodeling strongly suggests that ET-2 likely contributes to these pathological processes. ahajournals.org

Table 1: Animal Models Investigating Endothelin's Role in Cardiac Fibrosis and Remodeling

| Animal Model | Intervention | Key Findings Related to Endothelins |

|---|---|---|

| Mouse model of diabetes mellitus | Endothelial cell-specific knockout of the ET-1 gene | Abolished cardiac fibrosis observed in diabetic mice with intact ET-1. mdpi.com |

| Rat model of renovascular hypertension | Administration of endothelin receptor antagonists | Prevented left ventricular fibrosis and hypertrophy of intracardiac arteries. ahajournals.org |

| Rat model of congestive heart failure | Administration of a mixed ETA/ETB receptor antagonist | Reduced mortality and myocardial fibrosis. ahajournals.org |

Genetic Associations with Cardiac Arrhythmias

Genetic variations within the endothelin system have been linked to an increased risk of cardiac arrhythmias. A study investigating the A985G polymorphism of the EDN2 gene found a significant association with the occurrence of atrial fibrillation (AF) in patients with hypertrophic cardiomyopathy (HCM). nih.gov

In this study of 110 HCM patients, the A allele of the A985G polymorphism was found to be a risk factor for developing AF. The frequency of the A allele was significantly higher in patients who developed AF during follow-up compared to those who remained in sinus rhythm (0.21 vs. 0.11). nih.gov Multivariate analysis confirmed that the A985 allele was an independent risk factor for the occurrence of AF in this patient population. nih.gov

Table 2: Genetic Association of EDN2 Polymorphism with Atrial Fibrillation in Hypertrophic Cardiomyopathy Patients

| Genetic Variant | Patient Group | Allele Frequency | Association with Atrial Fibrillation |

|---|---|---|---|

| EDN2 A985G (A allele) | Developed AF (n=26) | 0.21 | Increased risk nih.gov |

| EDN2 A985G (A allele) | Remained in sinus rhythm (n=84) | 0.11 |

Endothelin 2 in Inflammatory Disorders (In Vitro and Animal Studies)

Emerging evidence suggests a role for Endothelin 2 in inflammatory processes. Studies utilizing in vitro and animal models have begun to uncover the mechanisms by which ET-2 contributes to inflammation.

In a study focused on central nervous system remyelination, ET-2 was identified as an inflammatory factor. nih.govnih.gov Microarray analysis of zymosan-treated retinae, a model for inducing an innate immune response, revealed a significant upregulation of several cytokines, including ET-2. nih.gov Further investigation in a cerebellar slice culture model demonstrated that ET-2 promoted both myelination and remyelination. nih.govnih.gov

The pro-inflammatory and regenerative effects of ET-2 in this context were found to be mediated through the endothelin receptor type B (ET-B). nih.gov High levels of ET-B were found on oligodendrocyte lineage cells in both experimental demyelination models and in human multiple sclerosis lesions. nih.gov The use of ET-B agonists promoted, while antagonists inhibited, remyelination in these models, highlighting the importance of the ET-2/ET-B pathway in inflammation-associated tissue repair. nih.govnih.gov

Table 3: Role of Endothelin 2 in an Inflammatory Model of CNS Remyelination

| Experimental Model | Key Finding | Implication |

|---|---|---|

| Zymosan-induced macrophage activation in the retina (in vivo) | Upregulation of ET-2 expression. nih.gov | ET-2 is an inflammatory factor. nih.govnih.gov |

| Cerebellar slice culture model (in vitro) | ET-2 promoted myelination and remyelination. nih.govnih.gov | ET-2 has a role in tissue repair following inflammation. |

| Experimental demyelination (in vivo) and human multiple sclerosis lesions | High expression of ET-B receptor on oligodendrocyte lineage cells. nih.gov | The ET-2/ET-B pathway is a key mediator of remyelination. |

Endothelin 2 in Metabolic Dysregulation (e.g., Hypoglycemia, Ketonemia in Knockout Models)

Studies on mice with a global knockout of the EDN2 gene have revealed a critical role for this peptide in metabolic regulation. Unlike knockouts of other endothelin isoforms, EDN2 knockout mice exhibit a distinct and severe metabolic phenotype. wikipedia.org

These mice display growth retardation, hypoglycemia (low blood sugar), and ketonemia (high levels of ketone bodies in the blood). wikipedia.org This phenotype ultimately leads to early mortality, underscoring the essential role of ET-2 in maintaining metabolic homeostasis. wikipedia.org The precise mechanisms by which ET-2 regulates glucose and ketone metabolism are still under investigation, but these findings from knockout models clearly demonstrate its importance in these processes.

Table 4: Metabolic Phenotype of EDN2 Knockout Mice

| Phenotypic Trait | Observation in EDN2 Knockout Mice |

|---|---|

| Growth | Retarded wikipedia.org |

| Blood Glucose | Hypoglycemia wikipedia.org |

| Blood Ketones | Ketonemia wikipedia.org |

| Survival | Early mortality wikipedia.org |

Endothelin 2-Related Mechanisms in Impaired Wound Healing (Cellular Studies)

The process of wound healing is a complex and highly regulated cascade of events involving various cell types and signaling molecules. nih.govmdpi.com While direct cellular studies focusing specifically on Endothelin 2's role in wound healing are not extensively detailed in the provided search results, the known functions of the endothelin system in cellular processes critical for wound repair suggest its involvement.

Wound healing involves several overlapping phases: hemostasis, inflammation, proliferation, and remodeling. mdpi.com Key cellular events include the migration and proliferation of keratinocytes to re-form the epidermis, and the activity of fibroblasts to deposit a new extracellular matrix. nih.govmdpi.com

Endothelins, in general, are known to act as modulators of cell proliferation. taylorandfrancis.com For instance, in the context of hepatic wound healing, endothelin-1 (ET-1) production is increased, and this is linked to the activation of stellate cells, which are key effector cells in the wounding response. nih.gov While this study focuses on ET-1 and the liver, it highlights the principle that endothelins can regulate the cellular responses to injury. Given the functional similarities between endothelin isoforms, it is plausible that ET-2 also plays a role in modulating the cellular activities, such as proliferation and migration of fibroblasts and keratinocytes, that are essential for proper wound healing. Further cellular studies are needed to specifically delineate the mechanisms of ET-2 in cutaneous wound repair.

In Vitro Cellular Models and Cell Lines

In vitro studies are fundamental to understanding the cellular and molecular functions of EDN2. The use of specific human cell lines allows for reproducible and targeted investigations into the peptide's effects in different biological contexts, from cancer progression to reproductive physiology and neurobiology.

The human renal adenocarcinoma cell line, ACHN, has been instrumental in the initial characterization of human EDN2. nih.govnih.gov Research has shown that ACHN cells not only synthesize but also secrete immunoreactive endothelin, which was identified as EDN2. nih.gov This discovery provided the first direct evidence of EDN2 gene expression in tumor cells. nih.gov

Key findings from studies using ACHN cells include:

Synthesis and Secretion: ACHN cells produce and release EDN2 into the culture medium. nih.gov

Gene Expression: The cloning and sequencing of EDN2 cDNA from an ACHN cell library revealed that the gene encodes a prepro-EDN2 protein of 178 amino acids. nih.govnih.gov

Transcript Size: Northern blot analysis identified the human EDN2 gene transcript to be 1.4 kb. nih.govnih.gov

Table 1: Characteristics of Endothelin 2 in ACHN Cells

| Feature | Description | Reference |

| Cell Line | ACHN (Human Renal Adenocarcinoma) | nih.govnih.gov |

| Product | Endothelin 2 (EDN2) | nih.gov |

| Precursor Protein | Prepro-EDN2 (178 amino acids) | nih.govnih.gov |

| mRNA Transcript Size | 1.4 kb | nih.govnih.gov |

The role of EDN2 in breast cancer has been extensively studied using various human breast tumor cell lines. These studies have revealed that the "endothelin axis," which includes EDN2 and its receptors, is significantly upregulated in invasive breast cancer compared to non-invasive tissue. wikipedia.org

Research has demonstrated that:

Hypoxia-Induced Expression: Hypoxia, a common feature of the tumor microenvironment, increases the expression of EDN2 in breast tumor cells. wikipedia.orgnih.gov This upregulation is dependent on the hypoxia-inducible factor 1 (HIF-1). nih.gov

Autocrine Survival Factor: EDN2 acts as an autocrine survival factor, protecting breast tumor cells from hypoxia-associated apoptosis. wikipedia.orgnih.gov

Invasion and Metastasis: EDN2 promotes the invasive phenotype of breast tumor cells. wikipedia.orgaacrjournals.orgnih.gov It stimulates cell migration (chemotaxis) and invasion through Matrigel, an artificial membrane. aacrjournals.orgnih.gov This process involves signaling through both endothelin A (ET-RA) and endothelin B (ET-RB) receptors and is mediated by the p42/p44 MAPK pathway. aacrjournals.orgnih.gov

Interaction with Macrophages: In co-culture with macrophages, EDN2 stimulation leads to increased production of matrix metalloproteinases (MMP-2 and MMP-9) by macrophages, further enhancing tumor cell invasion. aacrjournals.orgnih.gov

Table 2: Effects of Endothelin 2 on Human Breast Tumor Cell Lines

| Cell Line(s) | Experimental Condition | Key Finding | Signaling Pathway | Reference |

| HTH-K, various human breast tumor cell lines | Hypoxia (0.1% oxygen) | Increased EDN2 mRNA expression | HIF-1 dependent | nih.gov |

| MCF-7, HTH-K, MDAMB468, SKBR3, BT20 | Chemotaxis assay with EDN2 | Increased cell migration | p42/p44 MAPK | aacrjournals.org |

| MCF-7 | Matrigel invasion assay with EDN2 | Increased tumor cell invasion | ET-RA and ET-RB mediated | aacrjournals.orgnih.gov |

| Macrophage/tumor cell co-cultures | Stimulation with EDN2 | Increased MMP-2 and MMP-9 production by macrophages, enhanced tumor cell invasion | - | aacrjournals.orgnih.gov |

In the context of reproductive physiology, EDN2 plays a crucial role in ovulation and the formation of the corpus luteum. mdpi.comnih.gov Studies utilizing granulosa and lutein cells have been pivotal in understanding these functions.

Key findings include:

Ovulation Trigger: EDN2 is transiently expressed in the granulosa cells of ovulatory follicles just before ovulation and is considered a trigger for follicle rupture. nih.gov

Regulation of Expression: The luteinizing hormone (LH) surge and hypoxic conditions, both of which are physiological triggers for corpus luteum formation, induce EDN2 expression in granulosa cells. oup.com

Corpus Luteum Development: EDN2 acts as an autocrine factor in the developing corpus luteum, promoting angiogenesis, cell proliferation, and differentiation. oup.com

PCOS Association: In women with Polycystic Ovary Syndrome (PCOS), granulosa-lutein cells exhibit reduced levels of EDN2, which may contribute to ovulation failure. mdpi.comnih.gov This reduced expression is associated with a disrupted hypoxic response in these cells. mdpi.comnih.gov

The human monocytic leukemia cell line, THP-1, is a widely used model to study the functions of monocytes and macrophages. taylorandfrancis.comnih.gov These cells can be differentiated into a macrophage-like phenotype and are valuable for investigating the role of EDN2 in inflammation and cancer.

Research has shown that:

Chemotaxis: EDN2 can act as a chemoattractant for macrophages. wikipedia.org

Tumor Microenvironment: As mentioned in the context of breast cancer, the interaction between EDN2 and macrophages is critical for tumor progression. aacrjournals.orgnih.gov Stimulation of macrophage/tumor cell co-cultures with EDN2 enhances the invasive capacity of the tumor cells. aacrjournals.orgnih.gov

Endothelins are well-known for their potent vasoconstrictive effects, which are mediated through their action on vascular smooth muscle cells (VSMCs). nih.gov

Studies using cultured human VSMCs have revealed:

Receptor Binding: VSMCs possess specific, high-affinity binding sites for endothelins. jci.org

Signal Transduction: EDN2, like other endothelins, induces an increase in intracellular calcium (Ca2+) in VSMCs. nih.gov This response is due to the mobilization of intracellular calcium stores and not the activation of dihydropyridine-sensitive Ca2+ channels. nih.gov

Vascular Remodeling: Endothelins are involved in the communication between endothelial cells and VSMCs, which is crucial for vascular homeostasis and remodeling. mdpi.com

The role of EDN2 in the central nervous system is an emerging area of research. Astrocytes and oligodendrocyte lineage cells are key components of the glial environment and are involved in myelination and neuronal support.

While direct studies on the effects of EDN2 on these specific human cell lines are less common, the broader context of glial cell biology provides a framework for future investigations. The oligodendrocyte-type-2 astrocyte (O-2A) cell lineage is specialized for constructing myelin sheaths and nodes of Ranvier. nih.gov Astrocytes play a crucial role in supporting oligodendrocyte development and function by providing energy substrates, trophic factors, and maintaining homeostasis. nih.gov Given that EDN2 is produced in the central nervous system, its potential influence on these glial cells warrants further exploration. wikipedia.org

In Vivo Animal Models

In vivo models are indispensable for understanding the systemic and tissue-specific functions of Endothelin 2. Genetically engineered rodents, in particular, have provided profound insights into the biological significance of this peptide.

The development of Endothelin 2 knockout (ET-2 KO) mice, where the Edn2 gene is globally deleted, has revealed critical functions of ET-2 that are distinct from other endothelin isoforms. wikipedia.org These mice exhibit a severe phenotype characterized by growth retardation, hypoglycemia (low blood sugar), and hypothermia (low body temperature), often leading to early mortality. wikipedia.orgnih.gov This suggests a crucial role for ET-2 in energy homeostasis and thermoregulation. nih.govjci.org

Furthermore, ET-2 KO mice display significant reproductive abnormalities. plos.org Histological analysis of their ovaries reveals the presence of follicles at all developmental stages but a notable absence of corpora lutea, indicating impaired ovulation. plos.orgresearchgate.net When stimulated with exogenous gonadotropins to induce superovulation, these mice show a significantly reduced ovulatory response and impaired corpus luteum formation compared to their wild-type littermates. plos.org These findings underscore the essential role of ET-2 in the ovulatory process. plos.orgbioscientifica.com

Interestingly, the lungs of ET-2 knockout mice show emphysematous structural changes, leading to chronic hypoxemia and hypercapnia. nih.govjci.org This points to a role for ET-2 in maintaining normal lung morphology and function. nih.govjci.org

Below is a table summarizing the key phenotypic characteristics observed in global Endothelin 2 knockout mice.

| System/Process | Phenotypic Characteristic in ET-2 KO Mice | Reference |

| General | Growth retardation, Juvenile lethality | wikipedia.orgnih.govjci.org |

| Metabolism | Hypoglycemia, Ketonemia | wikipedia.orgnih.govjci.org |

| Thermoregulation | Hypothermia | wikipedia.orgnih.gov |

| Reproduction | Impaired ovulation, Absence of corpora lutea | plos.orgresearchgate.net |

| Pulmonary | Emphysematous lung structure, Chronic hypoxemia, Hypercapnia | nih.govjci.org |

To investigate the effects of chronic overexpression of ET-2, transgenic rat models expressing the human ET-2 gene have been generated. nih.gov These models have been instrumental in studying the long-term consequences of elevated ET-2 levels, particularly in the cardiovascular and renal systems.

In these transgenic rats, the human ET-2 gene is expressed in various tissues, including the kidney, gastrointestinal tract, adrenal gland, lung, and brain, leading to a two-fold increase in plasma endothelin levels. nih.gov A significant finding in these animals is the development of glomerulosclerosis, a hardening of the glomeruli in the kidneys, which occurs independently of changes in blood pressure. wikipedia.orgahajournals.org Despite the potent vasoconstrictor nature of ET-2, these transgenic rats remain normotensive. wikipedia.orgnih.gov This suggests the activation of counterregulatory mechanisms, such as an increase in nitric oxide production, to maintain normal blood pressure. nih.govnih.gov

The table below summarizes the key findings from studies on human Endothelin 2 transgenic rats.

| Parameter | Observation in hET-2 Transgenic Rats | Reference |

| Gene Expression | Overexpression of human ET-2 mRNA in kidney, GI tract, adrenal gland, lung, brain | nih.gov |

| Plasma Levels | 2-fold increase in plasma endothelin | nih.gov |

| Blood Pressure | Normotensive | wikipedia.orgnih.gov |

| Renal Phenotype | Glomerulosclerosis, Increased urinary protein excretion | ahajournals.org |

| Compensatory Mechanisms | Potential involvement of the nitric oxide system | nih.govnih.gov |

Superovulation models, typically induced by the administration of Pregnant Mare Serum Gonadotropin (PMSG) followed by human Chorionic Gonadotropin (hCG), are widely used to study the molecular and physiological events of ovulation. taconic.comcambridge.org These models have been crucial in defining the temporal expression and function of Endothelin 2 in the periovulatory period. plos.orgnih.gov

Studies using PMSG/hCG-induced superovulation in mice have demonstrated a dramatic and transient surge in ET-2 mRNA expression in the granulosa cells of preovulatory follicles approximately 11 hours after gonadotropin administration, coinciding with the time of follicular rupture. nih.gov This precise timing strongly suggests that ET-2 acts as a critical trigger for ovulation. bioscientifica.comnih.gov

Furthermore, the administration of endothelin receptor antagonists in these models has provided functional evidence for the role of ET-2. For instance, treatment with an ET-B receptor antagonist resulted in an 85% reduction in ovulation in superovulated mice. nih.gov These experiments highlight the utility of superovulation models in dissecting the specific contribution of the endothelin system to female fertility. plos.orgnih.gov

The role of Endothelin 2 in the context of tissue injury and repair is an emerging area of research. Animal models of tissue damage have begun to reveal the complex and context-dependent functions of ET-2.

In models of retinal disease and injury, a strong induction of Edn2 mRNA is observed in photoreceptor cells, suggesting it may function as a stress signal. jci.org In a mouse model of glaucoma, ET-2 is produced by microglia and macrophages in the early stages, implicating it in the vascular dysfunction associated with the disease. jci.orgmaayanlab.cloud

Conversely, in the context of pulmonary fibrosis, ET-2 appears to have a protective role. In a mouse model of bleomycin-induced pulmonary fibrosis, deletion of ET-2 in epithelial cells exacerbated the condition. nih.gov In contrast to ET-1, which promotes fibroblast activation, ET-2 was found to suppress the invasion and activation of mouse lung fibroblasts. nih.gov These findings suggest a delicate balance between ET-1 and ET-2 in the regulation of tissue repair and fibrosis. nih.gov

Biochemical and Molecular Biology Techniques

A variety of biochemical and molecular biology techniques are essential for quantifying and localizing the expression of Endothelin 2, providing a detailed picture of its regulation and sites of action.

Analyzing the expression of Endothelin 2 mRNA is fundamental to understanding its regulation and function. Several techniques are employed for this purpose, each offering unique advantages.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR): These highly sensitive techniques are used to detect and quantify ET-2 mRNA levels in various tissues and cells. For example, quantitative RT-PCR has been used to show that ET-2 expression is more restricted compared to ET-1 in rats, with particularly high levels in the ovary and intestine. nih.gov qPCR has also been instrumental in demonstrating the transient surge of ET-2 mRNA in the ovaries of superovulated mice. nih.gov

Northern Blot: This technique is used to determine the size and abundance of specific mRNA transcripts. Northern blot analysis has been used to detect two forms of ET mRNA in rat tissues, a 3.7-kilobase form and a 2.5-kilobase form, in organs such as the kidney, eye, brain, and intestine. nih.govnih.gov

In Situ Hybridization: This powerful technique allows for the localization of specific mRNA transcripts within intact tissues, providing spatial information about gene expression. In situ hybridization has been used to show that ET-2 mRNA is localized to the granulosa cells of periovulatory follicles in the ovary. nih.gov It has also been used to demonstrate increased ET-2 mRNA signals in the glomeruli of human ET-2 transgenic rats and in the photoreceptor layer of the retina in models of inherited photoreceptor degeneration. ahajournals.orgresearchgate.net

The table below provides a summary of the applications of these techniques in Endothelin 2 research.

| Technique | Application in ET-2 Research | Key Findings | Reference |

| RT-PCR/qPCR | Quantifying ET-2 mRNA in various tissues and experimental conditions. | Demonstrated restricted tissue distribution of ET-2 compared to ET-1; confirmed transient surge in ovarian ET-2 expression during ovulation. | nih.gov |

| Northern Blot | Identifying the size and abundance of ET-2 mRNA transcripts. | Detected different-sized ET mRNA transcripts in various rat tissues. | nih.govnih.gov |

| In Situ Hybridization | Localizing ET-2 mRNA expression within specific cells and tissues. | Localized ET-2 mRNA to ovarian granulosa cells, renal glomeruli in transgenic rats, and retinal photoreceptors. | ahajournals.orgnih.govresearchgate.net |

Protein Detection and Quantification (Immunoassays: RIA, ELISA)

The quantification of Endothelin 2 (ET-2) in biological samples is primarily achieved through immunoassays, with Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) being the most common methods. nih.gov These techniques rely on the specific binding of antibodies to the ET-2 peptide.

A significant challenge in developing these assays is ensuring specificity for ET-2, as the endothelin isoforms (ET-1, ET-2, and ET-3) share a high degree of structural similarity. nih.gov For instance, ET-1 and ET-2 differ by only two amino acids. Many antibodies are generated against the C-terminal region, which is common to all three isoforms, leading to cross-reactivity. nih.gov To overcome this, strategies such as combining high-performance liquid chromatography (HPLC) to separate the isoforms prior to immunoassay are employed. nih.gov

Radioimmunoassay (RIA): RIA is a sensitive technique used for quantifying ET-2. The assay is based on the principle of competitive binding, where a radiolabeled ET-2 competes with the unlabeled ET-2 in the sample for a limited number of antibody binding sites. The amount of radioactivity measured is inversely proportional to the concentration of ET-2 in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used method for the detection and quantification of ET-2. Competitive and sandwich ELISA formats are available. In a competitive ELISA, ET-2 in the sample competes with a labeled ET-2 for binding to a limited amount of anti-ET-2 antibody coated on a microplate. reddotbiotech.comantikoerper-online.de The signal is inversely proportional to the amount of ET-2 in the sample. reddotbiotech.com Sandwich ELISAs utilize two antibodies that bind to different epitopes on the ET-2 molecule, offering high specificity. Several commercial ELISA kits are available for the specific and sensitive measurement of human ET-2 in various biological fluids like serum, plasma, and cell culture supernatants. reddotbiotech.comfn-test.comantibodies-online.com

Below is a table summarizing the characteristics of commercially available Endothelin 2 ELISA kits:

| Kit Feature | Example 1 | Example 2 | Example 3 |

| Detection Range | 31.25-2000 pg/mL reddotbiotech.com | 6.17-500 pg/mL usbio.net | 0.781-50 pg/mL fn-test.com |

| Sensitivity | 11.6 pg/mL reddotbiotech.com | 2.96 pg/mL usbio.net | 0.469 pg/mL fn-test.com |

| Sample Type | Serum, plasma, other biological fluids reddotbiotech.com | Serum, plasma, tissue homogenates, cell culture supernates usbio.net | Serum, plasma, cell culture supernatant, cell/tissue lysate fn-test.com |

| Assay Principle | Competitive Inhibition reddotbiotech.comantikoerper-online.de | Competitive Inhibition usbio.net | Sandwich ELISA fn-test.com |

| Specificity | High sensitivity and excellent specificity for ET-2. No significant cross-reactivity with analogues observed. reddotbiotech.comantibodies-online.com | High sensitivity and excellent specificity for Rat Endothelin 2. | Specifically binds with human EDN2, no obvious cross-reaction with other analogues. fn-test.com |

Receptor Binding Assays and Kinetics Studies

Receptor binding assays are fundamental in characterizing the interaction of Endothelin 2 with its receptors, primarily the endothelin A (ETA) and endothelin B (ETB) receptors. These studies provide crucial data on binding affinity (KD), receptor density (Bmax), and the kinetics of association and dissociation. nih.gov

Saturation binding experiments are performed to determine the KD and Bmax. In these assays, tissues or cells expressing endothelin receptors are incubated with increasing concentrations of radiolabeled ET-2 (e.g., [125I]-ET-2) until equilibrium is reached. Scatchard analysis of the saturation binding data allows for the calculation of the affinity constant and the number of binding sites. nih.gov Studies in cultured rat aortic smooth muscle cells, which predominantly express ETA receptors, showed identical KD values of 0.1 nM for both [125I]-ET-2 and [125I]-ET-1. nih.gov

Kinetic studies measure the rates at which ET-2 binds to and dissociates from its receptors. While equilibrium binding studies in Swiss 3T3 fibroblasts revealed similar affinity constants for ET-1 and ET-2, kinetic experiments highlighted significant differences in their dissociation rates. nih.gov One study found that after 4 hours, 85-90% of bound [125I]-ET-2 dissociated from the receptors, whereas only 40% of bound [125I]-ET-1 had dissociated under the same conditions. nih.gov This faster dissociation rate for ET-2 may be a key factor in determining its specific physiological responses in vivo. nih.govnih.gov

The following table summarizes key findings from receptor binding and kinetics studies comparing ET-1 and ET-2:

| Parameter | Endothelin 1 (ET-1) | Endothelin 2 (ET-2) | Cell/Tissue Model | Reference |

| Affinity Constant (KD) | Similar to ET-2 | Similar to ET-1 | Swiss 3T3 fibroblasts | nih.gov |

| Affinity Constant (KD) | 0.1 nM | 0.1 nM | Cultured rat aortic smooth muscle cells | nih.gov |

| Dissociation | ~40% after 4 hours | ~85-90% after 4 hours | Swiss 3T3 fibroblasts | nih.gov |

| Association Rate (Kobs) | 0.01 min-1 | 0.01 min-1 | Cultured rat aortic smooth muscle cells | nih.gov |

Analysis of Signal Transduction Pathway Activation (e.g., Protein Phosphorylation)

Upon binding to its G protein-coupled receptors (ETA and ETB), Endothelin 2 initiates a cascade of intracellular signaling events, a key component of which is protein phosphorylation. nih.govnih.gov The analysis of these phosphorylation events is crucial for understanding the molecular mechanisms underlying the diverse biological effects of ET-2.

A major pathway activated by endothelins is the extracellular signal-regulated kinase (ERK) / mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov Activation of this pathway is a critical step in mediating the mitogenic effects of endothelins. nih.gov Studies have shown that stimulation of both ETA and ETB receptors by endothelins leads to the phosphorylation and activation of ERK1/2. nih.govnih.gov

The methodology to study this activation typically involves treating cells with ET-2 for various time points, followed by cell lysis and analysis of protein phosphorylation by Western blotting using phospho-specific antibodies. For example, antibodies that specifically recognize the phosphorylated forms of ERK1/2 can be used to quantify the extent of pathway activation. nih.gov

Research has delineated the upstream effectors involved in coupling endothelin receptors to the ERK/MAPK pathway. It has been demonstrated that the Gαq protein is essential for endothelin-mediated ERK activation. nih.gov The signaling cascade proceeds through phospholipase C-beta (PLC-β), an increase in intracellular calcium (Ca2+), and the activation of Src family tyrosine kinases. nih.govresearchgate.net Inhibition of these components has been shown to block endothelin-induced ERK activation. nih.gov In melanoma cell lines, endothelin stimulation was shown to induce a transient phosphorylation of CREB at the S133 site and a more sustained phosphorylation of AKT at the S473 site, both of which were dependent on the expression of the EDNRB receptor. nih.gov

Functional Assays (In Vitro and Ex Vivo)

Vasoconstriction and Contractility Assays (e.g., Isolated Vessel Preparations)

A primary and well-characterized function of Endothelin 2 is its potent vasoconstrictor activity. nih.gov This effect is studied extensively using in vitro and ex vivo functional assays employing isolated blood vessel preparations. nih.gov These assays allow for the direct measurement of the contractile response of vascular smooth muscle to ET-2 and enable the pharmacological characterization of the receptors involved.

The standard methodology involves dissecting blood vessels, such as the human saphenous vein or uterine artery, into rings. plos.org These rings are then mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture. The arterial rings are connected to isometric force transducers to record changes in tension. plos.org After an equilibration period, the viability of the vessel is confirmed by inducing a contraction with an agent like potassium chloride or phenylephrine. plos.org

Cumulative concentration-response curves are then generated by adding increasing concentrations of ET-2 to the organ bath. plos.org The resulting contractions are recorded and analyzed to determine the potency (EC50) and efficacy (maximum contraction) of ET-2. In studies on human uterine arteries, ET-1 (which has similar vasoconstrictive properties to ET-2) induced potent, concentration-dependent contractions. plos.org Similarly, research on human resistance and capacitance vessels has demonstrated that endothelins cause slow-onset, sustained vasoconstriction. ahajournals.org These assay systems are also invaluable for investigating the receptor subtypes mediating the response by using selective ETA (e.g., BQ-123) and ETB (e.g., BQ-788) receptor antagonists. plos.org

Ovarian Tissue Contractility Studies (e.g., Isometric Tension Experiments)

Endothelin 2 has been identified as a key signaling molecule in the process of ovulation, with a proposed role in inducing the mechanical contraction of the ovarian follicle leading to its rupture. nih.govbioscientifica.com This hypothesis is investigated using in vitro ovarian tissue contractility studies, specifically through isometric tension experiments. researchgate.netnih.gov

The methodology for these studies involves dissecting ovaries from hormonally stimulated animal models (e.g., rats treated with PMSG and hCG to induce superovulation) to obtain periovulatory follicles. researchgate.netnih.gov Strips of ovarian tissue are then mounted in an isometric tension measurement system. researchgate.net This system consists of tissue holders, a force transducer to detect contractile force, an amplifier, and a recording device. researchgate.net

The ovarian tissue strips are equilibrated in a physiological solution at 37°C. researchgate.net The experiment typically begins by depolarizing the tissue with a high potassium solution to elicit a reference contraction. After washing, the tissue is treated with ET-2, and the resulting contractile force is measured. Studies have shown that ET-2 induces a rapid and sustained contraction of ovarian tissue. researchgate.netresearchgate.net To identify the receptor subtype responsible for this contraction, selective antagonists are used. Research has demonstrated that the ET-2-induced contraction is mediated by the endothelin A receptor (EDNRA), as the response is blocked by the EDNRA antagonist BQ-123, but not by the EDNRB antagonist BQ-788. bioscientifica.comnih.gov

The table below presents findings from isometric tension experiments on ovarian tissue:

| Treatment | Observed Effect on Ovarian Tissue | Inferred Mechanism | Reference |

| Endothelin 2 (ET-2) | Induces potent, sustained contraction | Activation of endothelin receptors | researchgate.netnih.gov |

| ET-2 + BQ-123 (EDNRA antagonist) | Reduced or abolished contraction | ET-2 contractile effect is mediated by the EDNRA receptor | bioscientifica.comnih.gov |

| ET-2 + BQ-788 (EDNRB antagonist) | No significant effect on contraction | The EDNRB receptor is not the primary mediator of ET-2-induced ovarian contraction | bioscientifica.comnih.gov |

| Endothelin 1 (ET-1) | Induces contraction | Activation of endothelin receptors | researchgate.net |

| Endothelin 3 (ET-3) | Does not induce contraction above depolarization level | Low affinity for contractile receptors in this tissue | researchgate.net |

Assays for Cell Proliferation, Differentiation, and Apoptosis

Endothelin 2 is implicated in regulating fundamental cellular processes, including proliferation, differentiation, and apoptosis, in various physiological and pathological contexts such as cancer and tissue remodeling. nih.govmaayanlab.cloud A range of in vitro assays are employed to investigate these functions.

Cell Proliferation Assays: The effect of ET-2 on cell proliferation is commonly measured using the bromodeoxyuridine (BrdU) incorporation assay. nih.govcellsignal.com BrdU is a synthetic analog of thymidine that gets incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. Cells are cultured with ET-2 and then incubated with BrdU. nih.gov The incorporated BrdU is subsequently detected using a specific monoclonal antibody, often in an ELISA-based format where a colorimetric substrate is used for quantification. cellsignal.com The amount of color development is directly proportional to the rate of cell proliferation. cellsignal.com

Cell Differentiation Assays: To study the role of ET-2 in cell differentiation, researchers assess changes in cell morphology and the expression of lineage-specific markers. For instance, in studies of oligodendrocyte differentiation, cells are treated with ET-2, and differentiation is evaluated by immunostaining for markers such as myelin basic protein (MBP). nih.gov An increase in the complexity of cellular morphology and the expression of mature cell markers indicates a pro-differentiation effect. nih.gov

Apoptosis Assays: The influence of ET-2 on apoptosis, or programmed cell death, is investigated using methods that detect the characteristic biochemical and morphological changes in apoptotic cells. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a common method used to detect DNA fragmentation, a hallmark of late-stage apoptosis. wikipedia.orgsigmaaldrich.comabcam.com This assay enzymatically labels the free 3'-OH ends of DNA fragments with labeled nucleotides, which can then be visualized by fluorescence microscopy or quantified. wikipedia.org Another method involves using kits like the ApopTag® Apoptosis Detection Kit, which also identifies apoptotic cells. nih.gov For instance, studies have shown that ET-2 can affect cancer cell apoptosis. nih.gov Furthermore, endothelin-1 has been shown to attenuate apoptosis in human smooth muscle cells, as measured by a reduction in DNA fragmentation and the surface expression of phosphatidylserine, an early apoptotic marker. nih.gov

Experimental Models and Methodologies in Endothelin 2 Research

In Vitro Models

The Boyden chamber assay, a well-established method for studying cell migration, has been instrumental in demonstrating the chemoattractant properties of Endothelin 2 (ET-2) for specific immune cells. nih.govthermofisher.com This assay utilizes a chamber with two compartments separated by a microporous membrane. sigmaaldrich.com Cells are placed in the upper compartment, while the lower compartment contains the test substance, in this case, ET-2. The migration of cells through the pores of the membrane towards the chemoattractant in the lower chamber is then quantified to assess the substance's chemotactic potential. sigmaaldrich.com

Research has shown that ET-2 is a potent chemoattractant for macrophages and the monocytic cell line THP-1, but not for freshly isolated monocytes. nih.gov The chemotactic response of macrophages to ET-2 is comparable in strength to that induced by CCL2, a known inflammatory chemokine. nih.gov This migration is mediated through the Endothelin receptor type B (ET-RB). nih.gov

The signaling mechanism underlying ET-2-induced chemotaxis involves the MAPK pathway. nih.gov Stimulation of THP-1 cells with ET-2 leads to the phosphorylation of p44 and p42, key components of this pathway. The process is sensitive to pertussis toxin and is inhibited by hypoxia, which induces MAPK phosphatase 1, leading to the dephosphorylation of MAPK. nih.govnih.gov

Table 1: Summary of Endothelin 2 Chemotaxis Assays

| Cell Type | Chemoattractant | Receptor | Signaling Pathway | Key Findings |

|---|---|---|---|---|

| Macrophages | Endothelin 2 | ET-RB | MAPK Pathway | ET-2 is a potent chemoattractant. nih.govnih.gov |

| THP-1 cells | Endothelin 2 | ET-RB | MAPK Pathway | ET-2 induces phosphorylation of p44 and p42. nih.gov |

Organotypic cerebellar slice cultures provide a valuable ex vivo model to study the processes of myelination and remyelination in a setting that preserves the complex cellular architecture of the central nervous system. nih.govnih.gov In this system, explant cultures from newborn mouse cerebella are maintained in vitro, allowing for the observation of oligodendrocyte precursor cells differentiating into myelin-forming oligodendrocytes. researchgate.net

Studies utilizing this model have identified Endothelin 2 as a factor that promotes both myelination and remyelination. nih.gov When added to cerebellar slice cultures, ET-2 has been shown to enhance the formation of myelin sheaths by oligodendrocytes. nih.govresearchgate.net This effect is observed through the quantification of myelination markers, such as the area stained for paranodal Caspr relative to the area of neurofilament heavy chain (NFH). researchgate.net

Specifically, research has demonstrated that ET-2 significantly promotes myelination at a concentration of 10 ng/ml. researchgate.net Furthermore, ET-2 has been shown to enhance remyelination following chemically induced demyelination with lysolecithin in these slice cultures. nih.gov The regenerative effects of ET-2 on myelination and remyelination are mediated through the Endothelin receptor type B (ET-B). nih.govnih.gov Agonists of the ET-B receptor have been found to promote myelination and remyelination in these cultures, while antagonists inhibit these processes. nih.govnih.gov

Table 2: Effect of Endothelin 2 on Myelination and Remyelination in Cerebellar Slice Cultures

| Process | Experimental Condition | Outcome | Receptor Involved |

|---|---|---|---|

| Myelination | Addition of ET-2 (10 ng/ml) | Significant promotion of myelination. researchgate.net | ET-B nih.gov |